molecular formula C42H68O17 B14336799 Saniculoside A CAS No. 100578-09-4

Saniculoside A

Cat. No.: B14336799
CAS No.: 100578-09-4
M. Wt: 845.0 g/mol
InChI Key: YMSCYDNWDAJIAJ-PORITDPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saniculoside N is a triterpene saponin glycoside first isolated from Sanicula europaea L. (Apiaceae family) . Structurally, it comprises a 21β-angeloyloxy-substituted oleanene skeleton with a branched trisaccharide chain (β-D-arabinopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl propyl ester) at the C-3 position . This compound has demonstrated anti-HIV activity, with rosmarinic acid identified as a co-occurring bioactive component in the same plant . Saniculoside N is also found in Acanthopanax species, where it serves as a chemical marker for distinguishing between leaf extracts of Acanthopanax sessiliflorus and Acanthopanax senticosus . Its molecular weight is 1100.58 g/mol (C₅₄H₈₆O₂₂) .

Properties

CAS No.

100578-09-4

Molecular Formula

C42H68O17

Molecular Weight

845.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9S,10S,12aR,14bR)-7,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H68O17/c1-37(2)14-18-17-8-9-21-39(5)12-11-22(38(3,4)20(39)10-13-40(21,6)41(17,7)31(51)33(53)42(18,16-44)32(52)30(37)50)57-36-29(26(48)25(47)28(58-36)34(54)55)59-35-27(49)24(46)23(45)19(15-43)56-35/h8,18-33,35-36,43-53H,9-16H2,1-7H3,(H,54,55)/t18-,19-,20?,21?,22?,23-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1

InChI Key

YMSCYDNWDAJIAJ-PORITDPFSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Saniculoside A can be extracted from the leaves of Sanicula europaea using an 80% methanolic extract. The structure elucidation of the isolated compounds is typically performed using 1D and 2D NMR spectroscopy and mass spectrometry measurements

Chemical Reactions Analysis

Saniculoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Saniculoside A involves its interaction with cellular pathways and molecular targets. It is known to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Saniculoside N belongs to the triterpene saponin class, sharing structural and functional similarities with other glycosides in the Sanicula and Acanthopanax genera. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Saniculoside N with Related Compounds

Compound Source Structural Features Biological Activity Key References
Saniculoside N Sanicula europaea L., Acanthopanax spp. Oleanene backbone; trisaccharide (arabinose-glucose-glucuronic acid) at C-3 Anti-HIV, sedative-hypnotic marker
Saniculoside R-1 Sanicula europaea L. Lupane-type triterpene; distinct sugar moieties (unbranched chain) Not fully characterized
Ciwujianoside C1 Acanthopanax spp. Oleanane-type triterpene; differs in hydroxylation and glycosylation patterns Sedative-hypnotic activity
Rosmarinic Acid Sanicula europaea L. Phenolic acid (ester of caffeic acid and 3,4-dihydroxyphenyllactic acid) Antioxidant, anti-inflammatory

Key Differences

Structural Complexity: Saniculoside N has a branched trisaccharide chain, while Saniculoside R-1 (a lupane-type saponin) features a simpler sugar arrangement . Ciwujianosides (e.g., C1, D2) share the oleanane backbone but exhibit variations in hydroxyl group positioning, affecting solubility and receptor binding .

Biological Roles: Saniculoside N’s anti-HIV activity is linked to its unique angeloyloxy group at C-21, which enhances membrane permeability . Rosmarinic acid, a non-saponin compound, contributes to antioxidant effects but lacks direct antiviral properties .

Taxonomic Distribution: Saniculoside N is exclusive to Sanicula and Acanthopanax, whereas lupane-type saponins like Saniculoside R-1 are rare outside Sanicula .

Table 2: Pharmacological Data

Compound IC₅₀ (Anti-HIV) Bioavailability Key Targets
Saniculoside N 5.2 µM Low (high MW) Viral protease inhibition
Rosmarinic Acid N/A Moderate ROS scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.